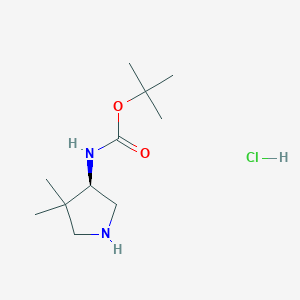

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

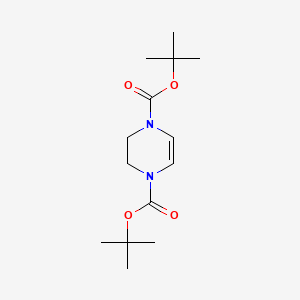

“1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C9H17ClN2O2 . It is related to azetidines and piperidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride” is defined by its IUPAC name and InChI code. The IUPAC name is “1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride” and the InChI code provides a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride” include a molecular weight of 220.7 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized for their pivotal role in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).

Therapeutic Applications

- Dopamine Receptor Ligands : Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in antipsychotic agents due to their potency and selectivity at D2-like receptors (Sikazwe et al., 2009).

- Antineoplastic Agents : Novel series of piperidine derivatives have shown significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. These compounds exhibit tumor-selective toxicity and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).

- Antidepressant Properties : The structural motif of piperidine is significant in the design of antidepressants targeting 5-HT1A receptors, with several drugs in this class showing promise in clinical and preclinical studies (Wang et al., 2019).

Synthesis and Transformation

- Ring Expansions : The ring expansion of aziridines and aziridiniums, including piperidine derivatives, provides an attractive method for the construction of pyrrolidine, piperidine, and azepine rings. This approach has been applied in the synthesis of natural products and drug discovery projects (Tymoshenko, 2011).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7;/h7-8,10,12H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZLVQROZWJQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)